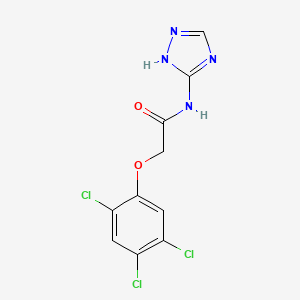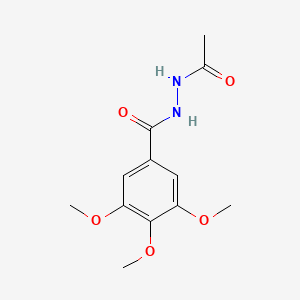
N,N-diisobutylcyclohexanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-diisobutylcyclohexanecarboxamide, commonly known as DIBMA, is a chemical compound widely used in scientific research for its unique properties. DIBMA is a white crystalline solid with a molecular formula of C16H31NO and a molecular weight of 257.43 g/mol. This compound has a wide range of applications in various fields of science, including chemistry, biology, and pharmacology.
Applications De Recherche Scientifique
DIBMA has a wide range of applications in scientific research. It is commonly used as a ligand in coordination chemistry, where it forms stable complexes with metal ions. These metal complexes have been extensively studied for their catalytic, magnetic, and optical properties. DIBMA is also used as a phase transfer catalyst in organic synthesis, where it facilitates the transfer of reactants between immiscible phases. In addition, DIBMA is used as a chiral auxiliary in asymmetric synthesis, where it helps to control the stereochemistry of the reaction products.
Mécanisme D'action
The mechanism of action of DIBMA is not fully understood, but it is believed to act as a bidentate ligand, forming stable complexes with metal ions. The formation of these complexes can affect the reactivity and selectivity of the metal catalyst, leading to changes in the reaction products. In addition, DIBMA can act as a phase transfer catalyst by facilitating the transfer of reactants between immiscible phases. This allows for reactions to occur in a biphasic system, which can be advantageous for certain reactions.
Biochemical and Physiological Effects:
There is limited information on the biochemical and physiological effects of DIBMA. However, studies have shown that DIBMA is not toxic to cells and does not have any significant effects on cell viability. In addition, DIBMA has been shown to have low toxicity in animal studies, with no observed adverse effects on organ function or behavior.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using DIBMA in lab experiments is its versatility. DIBMA can be used as a ligand, phase transfer catalyst, or chiral auxiliary, making it a useful tool for a wide range of reactions. In addition, DIBMA is relatively easy to synthesize and has a high yield. However, one limitation of using DIBMA is its limited solubility in certain solvents, which can make it difficult to use in certain reactions.
Orientations Futures
There are several future directions for the use of DIBMA in scientific research. One area of interest is the development of new metal complexes with improved catalytic properties. Another area of interest is the use of DIBMA as a chiral auxiliary in asymmetric synthesis, where it can be used to control the stereochemistry of the reaction products. In addition, the use of DIBMA as a phase transfer catalyst in biphasic systems is an area of active research. Overall, the unique properties of DIBMA make it a valuable tool for scientific research, with many potential future applications.
Méthodes De Synthèse
The synthesis of DIBMA involves the reaction of cyclohexanecarboxylic acid with isobutylamine in the presence of a dehydrating agent such as thionyl chloride. The reaction produces N,N-diisobutylcyclohexanecarboxamide as the main product. The yield of DIBMA can be improved by optimizing the reaction conditions, such as the reaction temperature and time.
Propriétés
IUPAC Name |
N,N-bis(2-methylpropyl)cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H29NO/c1-12(2)10-16(11-13(3)4)15(17)14-8-6-5-7-9-14/h12-14H,5-11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKULOGYXFABEKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(CC(C)C)C(=O)C1CCCCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H29NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-bis(2-methylpropyl)cyclohexanecarboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3-{[(3-vinylphenyl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B5778532.png)

![methyl (4-{[(2-methylphenyl)amino]sulfonyl}phenoxy)acetate](/img/structure/B5778553.png)
![2-{1-[4-(2-pyridinyl)-1-piperazinyl]ethylidene}-1H-indene-1,3(2H)-dione](/img/structure/B5778557.png)
![2-({[4-methyl-5-(2-pyrazinyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-1H-benzimidazole](/img/structure/B5778567.png)

![3-[(3-chlorophenyl)amino]-1-(4-nitrophenyl)-1-propanone](/img/structure/B5778599.png)

![N'-({[methyl(2-naphthylsulfonyl)amino]acetyl}oxy)-4-nitrobenzenecarboximidamide](/img/structure/B5778620.png)
![N-cyclohexyl-4-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5778628.png)
![4-{[(3-chloro-4-methoxyphenyl)sulfonyl]amino}benzamide](/img/structure/B5778634.png)
![2-methyl-4-(4-methyl-1-piperidinyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B5778637.png)
![N-(2,5-dimethylphenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5778638.png)